molecular formula C17H14F3N3 B5574828 N-(2-phenylethyl)-2-(trifluoromethyl)-4-quinazolinamine

N-(2-phenylethyl)-2-(trifluoromethyl)-4-quinazolinamine

Cat. No.: B5574828
M. Wt: 317.31 g/mol
InChI Key: GBTMHAVBQLSGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-2-(trifluoromethyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C17H14F3N3 and its molecular weight is 317.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.11398195 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Applications

Quinazoline derivatives have been extensively studied for their applications in optoelectronic materials due to their luminescent properties. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is crucial for creating novel optoelectronic materials. These materials are valuable for fabricating components of organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Additionally, quinazoline derivatives are of interest as potential structures for nonlinear optical materials and for colorimetric pH sensors. Such applications are attributed to their electroluminescent properties and the ability to fabricate materials with desired photophysical characteristics (Lipunova et al., 2018).

Medicinal Chemistry

Quinazoline derivatives exhibit a broad spectrum of biological activities, making them a focal point in medicinal chemistry for drug development. These compounds have shown potential in synthesizing drugs with antibacterial properties against multidrug-resistant Staphylococcus aureus, highlighting their significance in combating antibiotic resistance. The structural modifications in quinazoline-2,4-diamines have led to the identification of compounds with low micromolar minimum inhibitory concentrations, indicating their potential as antibacterial agents (Van Horn et al., 2014). Furthermore, quinazoline derivatives have been explored for their antimalarial properties, with specific compounds exhibiting high antimalarial activity, promising leads for antimalarial drug development (Mizukawa et al., 2021).

Synthesis and Stability Studies

Research on the synthesis and stability of quinazoline derivatives under stressful conditions is crucial for the development of pharmaceutical substances. Studies have shown that certain quinazoline derivatives are stable to UV radiation, elevated temperatures, and oxidants but are unstable to hydrolysis in alkaline environments. Such findings are vital for regulatory documentation and further development of these compounds as pharmaceutical substances (Gendugov et al., 2021).

Properties

IUPAC Name

N-(2-phenylethyl)-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3/c18-17(19,20)16-22-14-9-5-4-8-13(14)15(23-16)21-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTMHAVBQLSGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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